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Compound of Interest

Compound Name: (R)-1-Phenyl-2-propanol

Cat. No.: B041500

An In-depth Technical Guide to the Spectroscopic ldentification of (R)-1-Phenyl-2-propanol

For researchers, scientists, and drug development professionals, the precise identification and
characterization of chiral molecules are of paramount importance. The stereochemistry of a
compound can significantly influence its pharmacological and toxicological properties. (R)-1-
Phenyl-2-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals.[1]
[2] This guide provides a comprehensive overview of the spectroscopic data and
methodologies required for its unambiguous identification.

Spectroscopic Data for (R)-1-Phenyl-2-propanol

The following sections summarize the key spectroscopic data for 1-phenyl-2-propanol. While *H
NMR, 3C NMR, IR, and Mass Spectrometry are powerful tools for elucidating the compound's
structure, techniques like chiral chromatography and polarimetry are essential for confirming
the specific (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR Data

The proton NMR spectrum reveals the different types of protons and their connectivity.
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Chemical Shift (ppm) Multiplicity Assighment
7.15-7.35 Multiplet Aromatic (5H)
4.05 Multiplet -CH(OH)- (1H)
2.85&2.75 Doublet of doublets -CHz- (2H)
1.85 Singlet -OH (1H)

1.20 Doublet -CHs (3H)

Solvent: CDCIs. Data sourced

from a comparative analysis.[3]

13C NMR Data

The carbon NMR spectrum indicates the various carbon environments within the molecule.

Chemical Shift (ppm) Assighment

138.5 Quaternary Aromatic (C)
129.4 Aromatic (CH)

128.5 Aromatic (CH)

126.3 Aromatic (CH)

70.5 Aliphatic (-CH(OH)-)
45.9 Aliphatic (-CH2-)

22.5 Aliphatic (-CHs3)

Solvent: CDCIls. Data sourced from a

comparative analysis.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 1-phenyl-
2-propanol, the key absorption is the O-H stretch from the alcohol group.
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Wavenumber (cm~?)

Description

~3400 (broad)

O-H stretching (alcohol)

~3000-3100

C-H stretching (aromatic)

~2850-3000

C-H stretching (aliphatic)

~1600, ~1495, ~1450

C=C stretching (aromatic ring)

~1090

C-O stretching (secondary alcohol)

Characteristic IR absorption ranges for the

functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Electron lonization (EI-MS)

mlz Relative Intensity (%) Assignment

136 ~3.7 Molecular lon [M]*

92 100 [C7Hs]* (Tropylium ion)
91 ~50 [C7H7]* (Benzyl cation)
45 ~28 [C2Hs0]*

Fragmentation data from
MassBank and PubChem.[4]

[5]L6]

Chiral Analysis

To distinguish between the (R) and (S) enantiomers, specific analytical techniques are

required.
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Optical Rotation

The specific rotation is a key physical property for identifying a specific enantiomer.

Parameter Value Conditions

20°C, D-line (589 nm), c=2.25

Specific Rotation [a] -28 +1° )
in Hexane

Data for (R)-1-Phenyl-2-
propanol.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the separation and quantification of the two enantiomers. The retention
times will vary depending on the specific chiral stationary phase (CSP) and mobile phase used.

Chiral Stationary . Retention Time (R)- Retention Time (S)-
Mobile Phase ) . . .

Phase enantiomer (min) enantiomer (min)
Hexane/Ethanol

Lux Cellulose-1 7.2 8.5
(90:10, viv)

n-Hexane/lsopropanol
(90:10, viv)

Chiralcel OD-H

Example separation
conditions.[1] Actual
retention times may

vary.

Experimental Protocols

Reproducible and high-quality data rely on standardized experimental protocols.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 10-20 mg of the (R)-1-Phenyl-2-propanol sample
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
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Chloroform-d, CDCIs) in a clean NMR tube.[3]

* 1H NMR Acquisition: A standard single-pulse experiment is typically performed. Key
parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds. Generally, 8 to 16 scans are acquired to ensure a good signal-to-noise
ratio.[3]

e 13C NMR Acquisition: A proton-decoupled experiment is commonly used to simplify the
spectrum. Due to the lower natural abundance of *3C, more scans (typically 128 or more) are
required. A wider spectral width is used compared to *H NMR.[3]

» Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. This is followed by phase correction, baseline correction, and integration of the
signals.

FTIR Spectroscopy Protocol

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small drop of the
liquid sample is placed directly onto the ATR crystal.

o Acquisition (ATR): The spectrum is typically recorded over a range of 4000 to 400 cm~1. A
background spectrum of the clean ATR crystal is taken first and automatically subtracted
from the sample spectrum.

o Sample Preparation (Neat): For a neat sample, a thin film of the liquid is placed between two
salt plates (e.g., NaCl or KBr).

e Acquisition (Neat): The salt plates are placed in the spectrometer's sample holder, and the
spectrum is acquired over the desired range. A background scan is performed prior to the
sample analysis.

GC-MS Protocol

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like
dichloromethane or methanol.

e Gas Chromatography (GC): Inject a small volume (e.g., 1 yL) of the solution into the GC.
The instrument is equipped with a suitable capillary column (e.g., a non-polar DB-5 or
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similar). A temperature program is used to separate the components of the sample, with the
oven temperature gradually increasing to elute the compound of interest.

e Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of
the mass spectrometer, typically using electron ionization (El) at 70 eV. The mass analyzer
scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its
fragments.

Chiral HPLC Protocol

o System Setup: Use an HPLC system equipped with a chiral stationary phase (CSP) column
(e.g., a polysaccharide-based column like Chiralcel OD-H).[1]

o Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-
polar solvent like hexane or heptane and a polar alcohol modifier like isopropanol or ethanol.
[1][7] The exact ratio is critical for achieving separation.

o Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known
concentration.[1]

e Analysis: Inject the sample onto the column and monitor the elution profile using a UV
detector at a suitable wavelength (e.g., 254 nm).[1][8] The separation of the (R) and (S)
enantiomers will be observed as two distinct peaks.

Workflow for Spectroscopic Identification

The logical flow for identifying a chiral compound like (R)-1-Phenyl-2-propanol involves a
combination of techniques to confirm both the chemical structure and the specific stereocisomer.
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Structural Elucidation

Sample of (R)-1-Phenyl-2-propanol

NMR Spectroscopy
(*H & 13C)

IR Spectroscopy

Proposed Structure:
1-Phenyl-2-propanol

Chir; tion

Chiral HPLC Polarimetry

Confirmed Identity:
(R)-1-Phenyl-2-propanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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propanol-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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